molecular formula C8H15NO2 B13514729 methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate

methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate

Katalognummer: B13514729
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: DYXKGUVHXWEDTR-XPUUQOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a cyclopentane ring precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction parameters precisely. The use of microreactors can enhance the yield and purity of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral amino acid derivatives and cyclopentane-based molecules. Examples include:

  • Methyl (1S,3S)-3-aminocyclobutane-1-carboxylate
  • Methyl (1S,3R)-3-amino-1-methylcyclopentane-1-carboxylate

Uniqueness

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3/t6-,8-/m0/s1

InChI-Schlüssel

DYXKGUVHXWEDTR-XPUUQOCRSA-N

Isomerische SMILES

C[C@@]1(CC[C@@H](C1)N)C(=O)OC

Kanonische SMILES

CC1(CCC(C1)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.